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Compound of Interest
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Cat. No.: B10822431 Get Quote

This guide provides a comparative analysis of Viltolarsen (Viltepso), an antisense

oligonucleotide therapy for Duchenne muscular dystrophy (DMD), against other approved

exon-skipping treatments. The focus is on the respective impacts on muscle strength and

function, supported by quantitative data from key clinical trials.

Introduction to Duchenne Muscular Dystrophy and
Exon Skipping
Duchenne muscular dystrophy is a severe, X-linked recessive genetic disorder characterized

by progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD

gene, which prevent the production of functional dystrophin protein.[3][4] Dystrophin is critical

for maintaining the structural integrity of muscle fibers.[1]

Exon-skipping therapies are a class of treatments that use antisense oligonucleotides to bind to

a specific exon in the dystrophin pre-messenger RNA (pre-mRNA).[1][5] This action causes the

cellular machinery to "skip" over the targeted exon during mRNA processing.[5][6] For patients

with specific out-of-frame mutations, this can restore the reading frame, allowing for the

production of a truncated, but partially functional, dystrophin protein.[4][5][6] Viltolarsen is a

phosphorodiamidate morpholino oligomer (PMO) designed to skip exon 53 of the DMD gene,

which is applicable to approximately 8-10% of the DMD patient population.[3][7]
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Viltolarsen binds to a specific sequence on exon 53 of the dystrophin pre-mRNA, masking it

from the splicing machinery.[3][4][6] This prevents its inclusion in the mature mRNA transcript.

For a patient with a deletion, such as exons 45-52, which causes an out-of-frame transcript,

skipping the adjacent exon 53 can restore the reading frame. This allows the translation

process to continue, resulting in a shortened but functional dystrophin protein, akin to that seen

in the less severe Becker muscular dystrophy.[4]

Out-of-Frame Pre-mRNA (e.g., Exon 45-52 deletion)
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Caption: Mechanism of Viltolarsen-mediated exon 53 skipping.

Comparative Efficacy: Dystrophin Production
The primary surrogate endpoint for accelerated approval of exon-skipping drugs is the

restoration of dystrophin protein in skeletal muscle. Viltolarsen has demonstrated a notable

increase in dystrophin levels compared to other approved therapies. Direct cross-trial

comparisons should be made with caution due to differences in trial populations,

methodologies, and assays.
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Drug Target Exon

Mean

Dystrophin

Level (% of

Normal)

Study Timepoint
Key Clinical

Trial(s)

Viltolarsen

(Viltepso)
53 5.7% - 5.9%[8][9] 20-24 Weeks NCT02740972[8]

Golodirsen

(Vyondys 53)
53

~1.0% (from

0.095% baseline)

[10]

48 Weeks
4053-101

(ESSENCE)[11]

Casimersen

(Amondys 45)
45

1.74% (from

0.93% baseline)
48 Weeks

4045-301

(ESSENCE)

Eteplirsen

(Exondys 51)
51

~0.93% (of

normal by

Western blot)

180 Weeks Study 202[12]

Note: Dystrophin measurement techniques (e.g., Western blot, immunohistochemistry) and

analysis can vary between studies, impacting direct comparability.[13]

Comparative Efficacy: Muscle Strength and
Function
Clinical benefit is assessed through various functional endpoints. Viltolarsen has shown

significant improvements in timed function tests compared to a matched natural history control

group.

Table 2: Viltolarsen Clinical Outcomes vs. Natural History Control Data from a Phase 2 study

(NCT02740972) comparing Viltolarsen-treated participants (n=16) with age- and treatment-

matched natural history controls (n=65).[8][14]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7251505/
https://musculardystrophynews.com/news/viltolarsen-increases-dystrophin-levels-aids-muscles-dmd-phase-2-trial/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7251505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10200237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8817703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5338848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7133412/
https://www.benchchem.com/product/b10822431?utm_src=pdf-body
https://www.benchchem.com/product/b10822431?utm_src=pdf-body
https://www.benchchem.com/product/b10822431?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7251505/
https://pubmed.ncbi.nlm.nih.gov/32453377/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Test

Viltolarsen Group

(Change from

Baseline)

Natural History

Control (Change

from Baseline)

Timepoint

Time to Stand

(TTSTAND)

-0.19 seconds

(Improvement)

+0.66 seconds

(Decline)
Week 25[8][14]

Time to Run/Walk

10m (TTRW)

+0.23 m/s

(Improvement)
-0.04 m/s (Decline) Week 25[8][14]

6-Minute Walk Test

(6MWT)

+28.9 meters

(Improvement)
-65.3 meters (Decline) Week 25[8][14]

Forced Vital Capacity

(% predicted)
+5.15% -0.93% Week 49[15][16]

Long-term extension studies have shown that Viltolarsen-treated participants demonstrate

stabilization in motor function, whereas the historical control group showed a continued decline

over two years.[17][18]

Table 3: Clinical Outcomes for Comparator Exon-Skipping Drugs

Drug Functional Test
Outcome vs.

Control/Baseline
Timepoint

Golodirsen 6MWT

-99.0 m decline from

baseline vs. -181.4 m

for external controls.

[11]

3 Years

Eteplirsen 6MWT

Showed a significant

difference compared

to placebo.[12]

48 Weeks

Experimental Protocols and Workflows
The clinical development of exon-skipping therapies follows a structured pathway to assess

safety, dystrophin production, and clinical efficacy.
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Methodology: Viltolarsen Phase 2 Study (NCT02740972)[8][9]

Objective: To assess the safety, tolerability, and dystrophin production of Viltolarsen in boys

with DMD amenable to exon 53 skipping.

Design: A two-part study. Part 1 was a 4-week, double-blind, placebo-controlled dose-finding

study. Part 2 was a 20-week open-label period where all 16 participants received

Viltolarsen.[8]

Population: 16 ambulatory boys aged 4 to 9 years.[9]

Dosage: Participants were randomized to 40 mg/kg/week or 80 mg/kg/week of Viltolarsen
administered via intravenous infusion.[8]

Primary Endpoints: Safety and tolerability.[9]

Secondary Endpoints: Change in dystrophin protein levels from baseline assessed by

Western blot from muscle biopsies.[9] Clinical efficacy was assessed using timed function

tests (TTSTAND, TTRW, 6MWT) and compared to an external, matched natural history

control group (CINRG DNHS).[8][14]

Methodology: ESSENCE Study (NCT02500381) for Golodirsen and Casimersen[19]

Objective: To evaluate the efficacy and safety of Golodirsen (SRP-4053) and Casimersen

(SRP-4045) compared to placebo.

Design: A global, double-blind, placebo-controlled, Phase 3 study. Participants are

randomized 2:1 to receive active treatment or placebo.[19]

Population: Ambulatory DMD patients with mutations amenable to exon 53 skipping (for

Golodirsen) or exon 45 skipping (for Casimersen).[19]

Dosage: 30 mg/kg weekly intravenous infusions.[19]

Primary Endpoint: Change from baseline in the 6-Minute Walk Test (6MWT).[19][20]

Secondary Endpoints: Include dystrophin protein levels assessed from muscle biopsies at

baseline and at week 48 or 96.[19]
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Caption: A generalized workflow for exon-skipping drug clinical trials.

Conclusion
The available data indicate that Viltolarsen is an effective exon-skipping therapy that leads to

a statistically significant and robust increase in dystrophin production for DMD patients with
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mutations amenable to exon 53 skipping.[8] Clinical studies have demonstrated that this

increase in dystrophin is accompanied by a stabilization or improvement in motor and

pulmonary function compared to the expected decline observed in natural history cohorts.[10]

[14][17]

When compared to other approved exon-skipping therapies, Viltolarsen appears to induce

higher levels of dystrophin protein than reported for Golodirsen, Casimersen, and Eteplirsen.

[10][21] However, definitive conclusions on comparative clinical superiority require head-to-

head trials. The ongoing confirmatory trials for all approved exon-skipping drugs will be critical

in establishing their long-term clinical benefits and further defining their roles in the

management of Duchenne muscular dystrophy.[22]
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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